molecular formula C8H11N5O2 B15293975 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major)

7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major)

Cat. No.: B15293975
M. Wt: 216.25 g/mol
InChI Key: NOXOALKZIYCNRV-UFVDGHGDSA-N
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Description

7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) is a deuterated analog of 7-(1-Methyl-2-hydroxyethyl)guanine. It is a biochemical compound used primarily in proteomics research. The compound has a molecular formula of C8H4D7N5O2 and a molecular weight of 216.25 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, such compounds are produced in specialized laboratories equipped with the necessary facilities for handling isotopically labeled materials. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized guanine derivatives, while reduction may produce reduced guanine forms.

Scientific Research Applications

7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) involves its incorporation into biological systems where it can interact with molecular targets such as DNA and RNA. The deuterium labeling allows for precise tracking and quantification in experimental studies. The compound’s effects are mediated through its interactions with nucleic acids and related pathways.

Comparison with Similar Compounds

Similar Compounds

    7-(1-Methyl-2-hydroxyethyl)guanine: The non-deuterated analog of the compound.

    2-Amino-1,7-dihydro-7-(1-methyl-2-hydroxyethyl)-6H-purin-6-one: Another guanine derivative with similar structural features.

Uniqueness

The uniqueness of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) lies in its deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling enhances the compound’s stability and allows for precise analytical measurements, making it a valuable tool in various scientific studies .

Properties

Molecular Formula

C8H11N5O2

Molecular Weight

216.25 g/mol

IUPAC Name

2-amino-8-deuterio-7-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)-1H-purin-6-one

InChI

InChI=1S/C8H11N5O2/c1-4(2-14)13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15)/i1D3,2D2,3D,4D

InChI Key

NOXOALKZIYCNRV-UFVDGHGDSA-N

Isomeric SMILES

[2H]C1=NC2=C(N1C([2H])(C([2H])([2H])[2H])C([2H])([2H])O)C(=O)NC(=N2)N

Canonical SMILES

CC(CO)N1C=NC2=C1C(=O)NC(=N2)N

Origin of Product

United States

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